

1-Bromo-4-ethyl-2-fluorobenzene physical properties

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Compound of Interest

Compound Name: 1-Bromo-4-ethyl-2-fluorobenzene

Cat. No.: B1509437

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An In-Depth Technical Guide to **1-Bromo-4-ethyl-2-fluorobenzene**: Physicochemical Properties, Safety Protocols, and Synthetic Relevance

Introduction

1-Bromo-4-ethyl-2-fluorobenzene is a substituted aromatic halide that serves as a critical building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a metabolically robust fluorine atom, and an ethyl group—makes it a versatile intermediate for the synthesis of complex molecules. For researchers in drug development and materials science, a comprehensive understanding of its physical properties, handling requirements, and synthetic utility is paramount. The bromine atom provides a handle for a multitude of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates. This guide offers a senior application scientist's perspective on the core attributes of **1-Bromo-4-ethyl-2-fluorobenzene**, synthesizing technical data with practical, field-proven insights to empower its effective and safe application in research and development.

Section 1: Core Physicochemical and Identification Properties

A precise understanding of a reagent's physical properties is the foundation of its effective use in experimental design, influencing everything from reaction setup and solvent selection to

purification strategy and storage. The properties of **1-Bromo-4-ethyl-2-fluorobenzene** are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	1-bromo-4-ethyl-2-fluorobenzene	[1]
CAS Number	928304-44-3	[1][2][3]
Molecular Formula	C ₈ H ₈ BrF	[1][2][3]
Molecular Weight	203.05 g/mol	[1][3][4]
Appearance	Colorless liquid or solid	[2]
Melting Point	-21 °C	[2]
Boiling Point	190-193 °C	[2]
Density	1.326 g/mL	[2]
Solubility	Soluble in organic solvents (e.g., benzene, ethanol)	[2]
Lipophilicity (XLogP3)	3.5	[1][4]

Expert Insights: The moderately high boiling point of 190-193 °C dictates that purification by distillation should be performed under reduced pressure to prevent thermal decomposition. Its low melting point of -21 °C means it will be a liquid under most standard laboratory conditions. The density, being significantly higher than water, is a key consideration for aqueous workup procedures, as it will form the lower organic layer. A calculated XLogP3 value of 3.5 indicates significant lipophilicity, a crucial parameter for medicinal chemists designing compounds intended to cross cellular membranes.

Section 2: Analytical Characterization Workflow

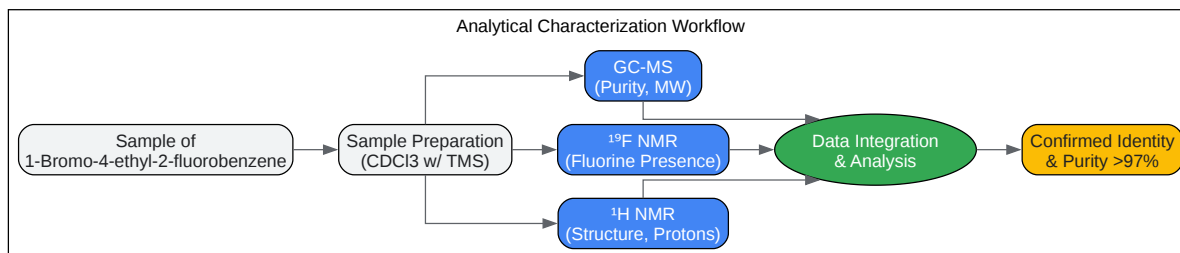
Verifying the identity and purity of starting materials is a non-negotiable step in any synthetic workflow. A multi-technique approach is essential for the unambiguous characterization of **1-**

Bromo-4-ethyl-2-fluorobenzene.

Protocol 1: Standard Quality Control (QC) Characterization

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Acquire a proton NMR spectrum. The expected spectrum would feature a triplet-quartet system for the ethyl group, and distinct aromatic proton signals whose splitting patterns are influenced by both the bromine and fluorine substituents.
- **^{19}F NMR Spectroscopy:** Acquire a fluorine NMR spectrum. A single resonance is expected, with coupling to adjacent aromatic protons. This is a critical identity test for fluorinated compounds.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject onto a GC-MS system to confirm the molecular weight via the mass spectrum (observing the characteristic isotopic pattern for bromine) and to assess purity by integrating the peak area. The monoisotopic mass is 201.97934 Da.[\[1\]](#)[\[4\]](#)
- **Data Analysis:** Integrate all spectroscopic data to confirm that the structure is consistent and the purity meets the requirements of the planned synthesis (typically >97%).

Visualization of Analytical Workflow



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Caption: Workflow for identity and purity verification.

Section 3: Safety, Handling, and Storage Protocols

Substituted bromofluorobenzenes possess potential toxicity and require careful handling to minimize exposure.^[2] Adherence to rigorous safety protocols is essential.

Table 2: GHS Hazard Information (Based on Analogous Compounds)

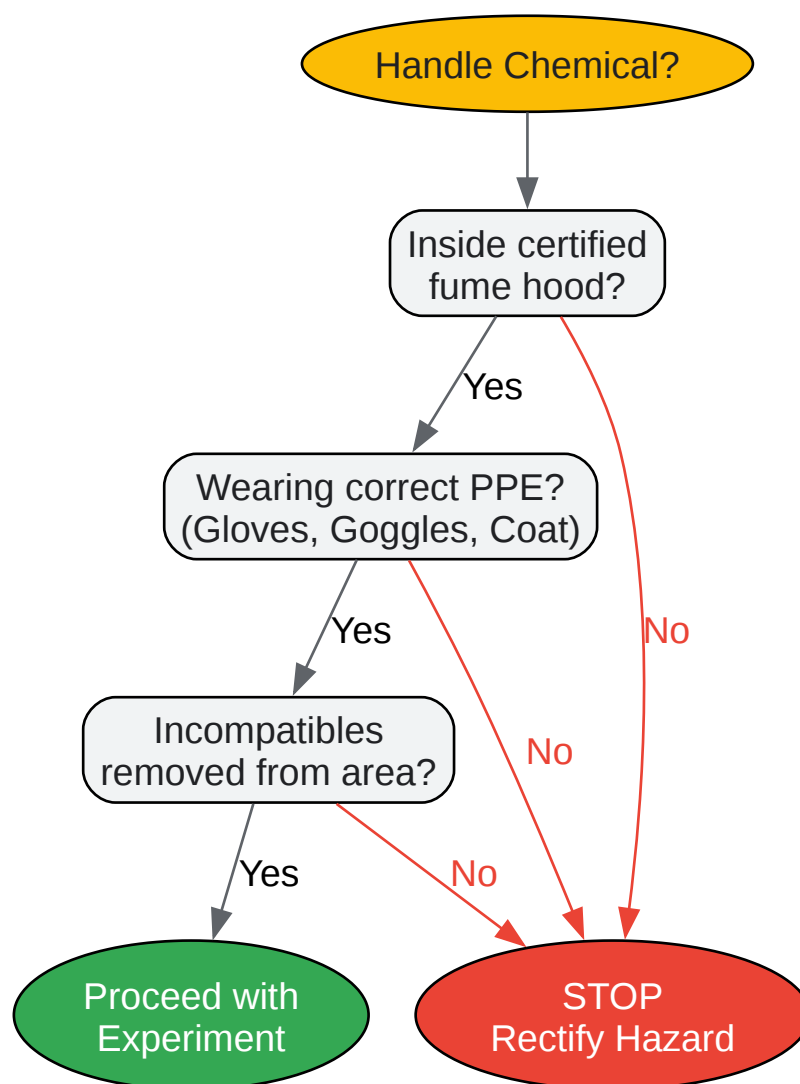
Hazard Class	Statement	Precautionary Codes	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P317, P330, P501	[5]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	P280, P302+P352, P317, P321, P362+P364	[5]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	P261, P271, P304+P340, P317	[5]
Skin Irritation	Causes skin irritation	-	[6][7]
Eye Irritation	Causes eye irritation	-	[6]

Protocol 2: Safe Handling and Storage

- Engineering Controls: All manipulations of **1-Bromo-4-ethyl-2-fluorobenzene** must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.[6][7]
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
 - Nitrile or neoprene gloves to prevent skin contact.
 - Chemical splash goggles and a face shield for eye and face protection.
 - A flame-resistant lab coat.
- Dispensing: Use a ground/bond container and receiving equipment when transferring large quantities to prevent static discharge. Employ non-sparking tools.[7]
- Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite).[8] Prevent entry into drains or waterways.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable or reactive compounds.[7] Keep away from heat, sparks, and open flames.[7]
- Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6]

Visualization of Safe Handling Decision Process



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Caption: Decision tree for safe chemical handling.

Section 4: Relevance and Application in Organic Synthesis

1-Bromo-4-ethyl-2-fluorobenzene is not merely a chemical entity but a tool for molecular construction. Its value lies in the strategic placement of its functional groups, which allows for selective and predictable reactivity. It is frequently used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.^[2]

Key Synthetic Applications:

- **Cross-Coupling Reactions:** The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new C-C bonds, attaching complex carbon frameworks to the fluorinated benzene ring. Aryl fluorides are valuable in drug discovery, and this compound is a key precursor.^{[9][10]}
- **Grignard Reagent Formation:** The bromide can be converted into a Grignard reagent (R-MgBr), creating a potent carbon nucleophile for reaction with a wide range of electrophiles like aldehydes, ketones, and esters.
- **Nucleophilic Aromatic Substitution (S_NAr):** While the C-F bond is generally strong, the presence of other activating groups can render it susceptible to S_NAr , allowing for the introduction of nucleophiles like amines or alkoxides.

Protocol 3: Exemplar Suzuki-Miyaura Cross-Coupling Reaction

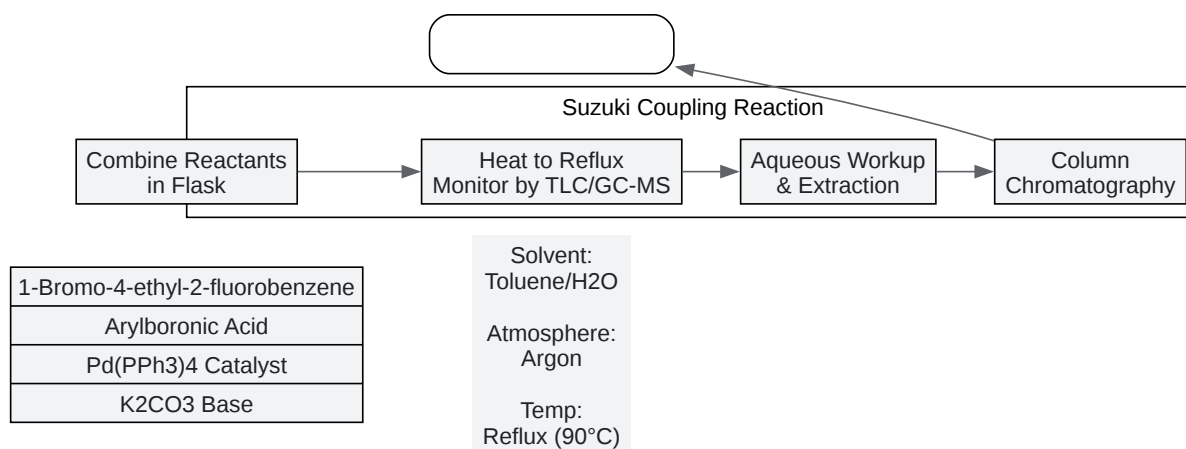
This protocol describes a representative synthesis using **1-Bromo-4-ethyl-2-fluorobenzene** as a substrate.

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-Bromo-4-ethyl-2-fluorobenzene** (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as $Pd(PPh_3)_4$ (0.03 eq).
- **Inert Atmosphere:** Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Solvent and Base Addition:** Under the inert atmosphere, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate

(K₂CO₃) (2.0 eq).

- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.
- Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Synthetic Workflow



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